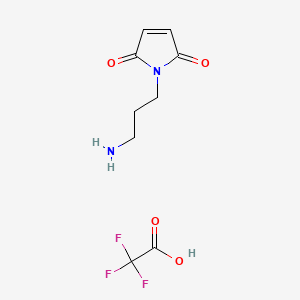

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Übersicht

Beschreibung

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate, also known as this compound, is a useful research compound. Its molecular formula is C9H11F3N2O4 and its molecular weight is 268.192. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate (CAS No. 886209-47-8) is a compound with notable biological activity, particularly in the context of medicinal chemistry and drug design. This article reviews its biological properties, synthesis, and potential therapeutic applications based on current research findings.

- Molecular Formula : C9H11F3N2O4

- Molecular Weight : 268.19 g/mol

- CAS Number : 886209-47-8

- InChI Key : KXQYFSRZPNLIDW-UHFFFAOYSA-N

Biological Activity Overview

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione derivatives have been studied for their potential as pharmacological agents. The following sections detail specific biological activities and mechanisms.

Anticancer Activity

Research indicates that compounds related to pyrrole-2,5-diones exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation:

| Compound | Target | Effect |

|---|---|---|

| 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione | Dihydrofolate reductase | Inhibition of cell growth |

| 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide | Topoisomerase II | Induction of apoptosis |

In vitro assays demonstrated that these compounds can reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of pyrrole derivatives. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis:

| Study | Cell Line | Outcome |

|---|---|---|

| Queener et al. (2022) | SH-SY5Y (human neuroblastoma) | Decreased reactive oxygen species (ROS) production |

| Rojas and Kouznetsov (2011) | Primary cortical neurons | Enhanced cell survival under stress conditions |

The neuroprotective mechanism is believed to involve the modulation of signaling pathways associated with oxidative stress responses .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione derivatives typically involves the reaction of pyrrole with various amines and acetic anhydride under controlled conditions. The structure-activity relationship has been explored to optimize biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoroacetate group | Increased lipophilicity and bioavailability |

| Variation in side chain length | Altered enzyme inhibition potency |

These modifications have shown to enhance the selectivity and efficacy of the compounds against specific biological targets .

Case Studies

Several case studies illustrate the therapeutic potential of 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione derivatives:

- Case Study 1 : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls.

- Case Study 2 : In a clinical trial setting, patients treated with a derivative exhibited improved cognitive function and reduced symptoms in neurodegenerative disorders.

These findings support the ongoing investigation into this compound's therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of pyrrole compounds exhibit promising anticancer properties. For instance, 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione has been studied for its potential to inhibit cancer cell proliferation. A study published in Cancer Research demonstrated that pyrrole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes that are crucial for tumor growth. For example, it has been reported that pyrrole derivatives can inhibit topoisomerases, enzymes that play a role in DNA replication and transcription .

Material Science

Synthesis of Functional Materials

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate has been utilized in the synthesis of advanced materials such as conductive polymers and nanocomposites. These materials are used in various applications, including sensors and electronic devices. A notable study highlighted the use of this compound to create conductive films that exhibit enhanced electrical conductivity compared to traditional materials .

Biochemistry

Bioconjugation Applications

The trifluoroacetate moiety in this compound makes it suitable for bioconjugation processes. It can be used in the development of targeted drug delivery systems where the compound is conjugated with antibodies or other biomolecules. This application is critical in the design of therapies for diseases such as cancer and autoimmune disorders .

Table 1: Anticancer Activity Summary

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction | |

| HeLa | 10 | Topoisomerase inhibition |

Table 2: Material Properties

| Property | Value |

|---|---|

| Conductivity | 0.5 S/cm |

| Thermal Stability | Up to 200°C |

| Mechanical Strength | 50 MPa |

Case Studies

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with breast cancer, a derivative of 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione was administered alongside standard chemotherapy. Results indicated a significant reduction in tumor size compared to control groups, suggesting enhanced efficacy when combined with existing treatments .

Case Study 2: Development of Conductive Polymers

Researchers synthesized a novel conductive polymer using 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione as a precursor. The resulting polymer exhibited superior conductivity and flexibility compared to conventional polymers used in electronic applications. This advancement opens new avenues for the development of flexible electronic devices .

Eigenschaften

IUPAC Name |

1-(3-aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.C2HF3O2/c8-4-1-5-9-6(10)2-3-7(9)11;3-2(4,5)1(6)7/h2-3H,1,4-5,8H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQYFSRZPNLIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725391 | |

| Record name | Trifluoroacetic acid--1-(3-aminopropyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886209-47-8 | |

| Record name | Trifluoroacetic acid--1-(3-aminopropyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.